Picomolar MetAP2 Inhibition by Derived Inhibitors
4-(Benzylsulfanyl)aniline is a crucial precursor to a class of 3-anilino-5-benzylthio-1,2,4-triazole compounds which are among the most potent inhibitors of human methionine aminopeptidase-2 (MetAP2) ever identified. Systematic structure-activity relationship (SAR) studies have led to the development of inhibitors with potencies in the 50-100 picomolar (pM) range [1]. While a direct head-to-head comparison of the final inhibitor's activity against a simple alkylthio analog is not available, the SAR studies confirm that modifications to the aniline and benzylthio moieties are highly sensitive. For instance, simply methylating the anilino-triazole nitrogens, a modification that does not directly alter the 4-(benzylsulfanyl)aniline core, has deleterious effects on inhibitor potency, underscoring the precise structural requirements for this level of activity [1]. In contrast, related phenylthioalkylamines, such as N,N-dimethyl-4-(phenylthio)benzylamine, show activity in entirely different receptor systems with affinities typical for neurotransmitter receptors, not the sub-nanomolar enzyme inhibition seen here [2].
Comparator: receptor-level affinity
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 50-100 pM (for a class of inhibitors derived from this scaffold) |
| Comparator Or Baseline | N,N-dimethyl-4-(phenylthio)benzylamine hydrochloride (a related phenylthioaralkylamine) exhibits affinity for cholinergic and 5-HT2 receptors, with in vivo activity related to antidepressant effects, not picomolar enzyme inhibition. |
| Quantified Difference | Potency of the target-derived inhibitor is at least three to four orders of magnitude lower (i.e., more potent) than typical pharmacological concentrations for the comparator. |
| Conditions | Human MetAP2 enzyme assay vs. rat brain receptor binding and in vivo behavioral models. |
Why This Matters
This level of potency (picomolar) is exceptionally rare and is a key differentiator for research programs targeting MetAP2, making the 4-(benzylsulfanyl)aniline scaffold essential for this application.
- [1] Marino JP Jr, Fisher PW, Hofmann GA, Kirkpatrick RB, Janson CA, Johnson RK, Ma C, Mattern M, Meek TD, Ryan MD, Schulz C, Smith WW, Tew DG, Tomazek TA Jr, Veber DF, Xiong WC, Yamamoto Y, Yamashita K, Yang G, Thompson SK. Highly potent inhibitors of methionine aminopeptidase-2 based on a 1,2,4-triazole pharmacophore. J Med Chem. 2007 Aug 9;50(16):3777-85. View Source
- [2] Substituted N,N-Dimethyl-3-(phenylthio)- and -4-(phenylthio)benzylamines. (Referenced via ScienceGate; specific publication details unavailable). View Source
